molecular formula C7H14ClN B2609601 Methyl-spiro[2.3]hex-5-yl-amine hydrochloride CAS No. 1965309-14-1

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride

Cat. No.: B2609601
CAS No.: 1965309-14-1
M. Wt: 147.65
InChI Key: KQDSYUUMIVZXNE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for the free base (N-methylspiro[2.3]hexan-5-amine) reveal distinct signals arising from the spirocyclic framework:

  • δ 2.3–3.0 ppm : Multiplet integrating to 4H, assigned to methylene protons adjacent to the spiro junction (C2 and C4)
  • δ 2.1 ppm : Singlet (3H) for the N-methyl group
  • δ 1.4–1.8 ppm : Complex splitting pattern for cyclopropane and cyclobutane protons

¹³C NMR spectra show characteristic signals at:

  • δ 35–45 ppm : Spiro carbon (C1)
  • δ 25–30 ppm : Methylene carbons (C2, C4)
  • δ 40 ppm : N-methyl carbon

The hydrochloride salt exhibits downfield shifting of the N-methyl signal (δ 2.8–3.2 ppm) due to protonation-induced deshielding.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • 3300–3360 cm⁻¹ : N–H stretch of the ammonium ion (broad, medium intensity)
  • 2800–2900 cm⁻¹ : C–H stretches from sp³ hybridized carbons
  • 1600–1650 cm⁻¹ : NH₃⁺ deformation vibrations

The absence of a free amine N–H stretch (typically ~3400 cm⁻¹) confirms salt formation.

UV-Vis Spectroscopy

The compound exhibits weak absorption in the UV-C region (λmax ≈ 210 nm, ε ≈ 150 M⁻¹cm⁻¹), attributed to σ→σ* transitions in the cyclopropane ring. The extended spiro conjugation does not produce significant visible-range absorption, consistent with saturated hydrocarbon systems.

Table 3: Summary of Spectroscopic Features

Technique Key Signals Structural Assignment Source
¹H NMR δ 2.1 ppm (singlet) N–CH₃ group
¹³C NMR δ 35–45 ppm Spiro junction carbon
IR 3300–3360 cm⁻¹ (broad) NH₃⁺ stretching
UV-Vis λmax = 210 nm Cyclopropane σ→σ* transition

Properties

IUPAC Name

N-methylspiro[2.3]hexan-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-8-6-4-7(5-6)2-3-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDSYUUMIVZXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-spiro[2.3]hex-5-yl-amine hydrochloride involves several steps, starting with the formation of the spirocyclic hexane ring. One common method includes the reaction of a suitable precursor with a methylating agent under controlled conditions. The reaction is typically carried out in the presence of a base to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amine group, yielding derivatives such as imines or nitro compounds.

Reaction Type Reagents Conditions Product
OxidationPotassium permanganate (KMnO₄) or chromium trioxide (CrO₃)Acidic or neutral aqueous solutionsOxidized amine derivatives (e.g., nitro compounds or imines)

Key Mechanism : The protonated amine in the hydrochloride salt reacts with strong oxidizing agents, converting the -NH₂ group to -NO₂ or forming imine intermediates. The spirocyclic structure may modulate electron density, influencing regioselectivity.

Substitution Reactions

The compound participates in nucleophilic substitution, facilitated by the amine group’s ability to act as a nucleophile or leaving group.

Reaction Type Reagents Conditions Product
SubstitutionGrignard reagents (e.g., RMgX) or organolithium compoundsAnhydrous solvents (e.g., THF, ether)Substituted amine derivatives (e.g., alkylated amines)

Mechanism : The hydrochloride’s Cl⁻ ion may act as a leaving group in S_N reactions, while the amine’s nucleophilicity enables attack on electrophilic centers. The spirocyclic framework’s steric constraints may limit reaction pathways.

Reduction Reactions

While not explicitly detailed for the hydrochloride salt, analogous spirocyclic amines undergo reduction to form alcohols or other reduced derivatives.

Reaction Type Reagents Conditions Product
ReductionLithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)Aprotic solvents (e.g., THF)Reduced amine derivatives (e.g., hydroxylamine intermediates)

Note : The protonated amine in the hydrochloride may require deprotonation to activate reduction pathways.

Hydrogen Bonding and Biochemical Interactions

The amine group’s ability to form hydrogen bonds and act as a nucleophile is critical in biochemical contexts.

Interaction Type Mechanism Application
Hydrogen BondingAmine group forms H-bonds with biomolecules (e.g., enzymes, receptors)Potential therapeutic applications (e.g., enzyme inhibition)
Nucleophilic AttackAmine attacks electrophilic centers in biomoleculesModulation of biochemical pathways

Relevance : The spirocyclic structure enhances steric interactions, which may improve binding specificity in drug design.

Structural and Mechanistic Considerations

  • Spirocyclic Framework : The shared atom in the spiro structure introduces unique steric and electronic effects, influencing reactivity (e.g., regioselectivity in oxidation).

  • Hydrochloride Salt : Protonation reduces the amine’s nucleophilicity but stabilizes intermediates in substitution reactions.

References : EvitaChem (EVT-13592054) EvitaChem (EVT-3503241) PubChem CID 165984862

(Data tables and structural details synthesized from cited sources.)

Scientific Research Applications

Medicinal Chemistry

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride has been studied for its potential therapeutic applications, especially in targeting specific receptors associated with neurological and psychiatric disorders.

1.1 GABA Receptor Modulation
Recent studies have highlighted the compound's interaction with gamma-aminobutyric acid receptors (GABAARs), which are crucial in mediating inhibitory neurotransmission in the brain. Compounds similar to this compound have shown promising results in modulating GABAAR subtypes, potentially offering new avenues for treating anxiety and seizure disorders. For instance, a related compound demonstrated significant bronchodilator effects through GABAAR modulation in airway smooth muscle, indicating potential applications in respiratory diseases as well .

1.2 Anticancer Activity
The spirocyclic structure of this compound is believed to enhance its biological activity. Research indicates that spirocyclic compounds can exhibit anticancer properties by inducing apoptosis in cancer cell lines. A study reported that derivatives of spirocyclic structures showed improved cytotoxicity against hypopharyngeal tumor cells compared to conventional chemotherapeutics, suggesting that this compound could be further explored as an anticancer agent .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that enhance its pharmacological properties.

2.1 Synthetic Pathways
Various synthetic methods have been developed to produce spirocyclic amines efficiently. For example, the use of nucleophilic substitutions and cyclization reactions has been documented, yielding high purity and yield of the desired compounds . The structural integrity and stability of these compounds are critical for their effectiveness in biological applications.

2.2 Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. SAR studies suggest that modifications at specific positions on the spirocyclic framework can significantly influence receptor affinity and selectivity, which is crucial for developing targeted therapies .

Case Studies and Research Findings

Several case studies have documented the pharmacological effects of this compound and its analogs.

3.1 Case Study: GABAAR Agonists
A recent investigation into a series of GABAAR ligands demonstrated that modifications on the spirocyclic core led to variations in binding affinities across different receptor subtypes, emphasizing the importance of structural diversity in drug design .

3.2 Case Study: Anticancer Efficacy
Another study explored the efficacy of spirocyclic compounds in inhibiting monoacylglycerol lipase (MAGL), an enzyme linked to cancer progression. The findings indicated that certain derivatives exhibited significant inhibition of MAGL, correlating with reduced tumor cell proliferation, thus supporting further development of this compound as a potential anticancer agent .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
GABAAR ModulationSignificant bronchodilator effects observed
Anticancer ActivityInduction of apoptosis in cancer cell lines
Synthetic PathwaysEfficient production via nucleophilic substitutions
Structure Activity RelationVariations in receptor affinity based on modifications

Mechanism of Action

The mechanism of action of Methyl-spiro[2.3]hex-5-yl-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The spirocyclic structure may also play a role in its unique properties and interactions .

Comparison with Similar Compounds

Key Structural Differences:

  • Spiro vs. Linear/Fused Rings : Methyl-spiro[2.3]hex-5-yl-amine’s spirocyclic system imposes distinct conformational rigidity compared to the linear adamantane (memantine) or tricyclic (dosulepin) frameworks. This rigidity may enhance metabolic stability or receptor selectivity .

Physicochemical and Functional Comparisons

  • Hydrogen Bonding: Methyl-spiro[2.3]hex-5-yl-amine HCl has 1 H-bond donor (amine) and 1 H-bond acceptor (Cl⁻), contrasting with compounds like {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine HCl, which has 2 H-bond donors and 5 acceptors due to its isoxazole and amine groups . This impacts solubility and membrane permeability.
  • Purity and Stability : The target compound is reported at 96% purity , lower than pharmaceutical-grade standards (e.g., memantine HCl ≥98% ). Stability data is lacking, but methods like RP-HPLC (used for dosulepin HCl ) could be adapted for analysis.

Biological Activity

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride is a bicyclic compound characterized by a unique spiro structure connecting two cyclohexane rings. This compound features a methyl group at the spiro center and an amine functional group, which contribute to its reactivity and potential biological activities. The molecular formula for this compound is C6H11NC_6H_{11}N and it exists in various forms, including hydrochloride salts, enhancing its solubility and stability in biological systems.

Potential Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Neurotransmitter Receptor Interaction : Research suggests that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Interaction : It may affect enzymes involved in metabolic pathways, which could have implications for various therapeutic applications.
  • Anticancer Properties : The spirocyclic structure has been associated with enhanced interactions at protein binding sites, which may contribute to anticancer activity through mechanisms such as apoptosis induction in cancer cell lines .

Structure-Activity Relationship (SAR)

The unique spiro configuration combined with the amine functional group allows for diverse chemical reactivity and biological activity not seen in its analogs. The following table summarizes related compounds and their notable features:

Compound NameStructure TypeNotable Features
Spiro[2.4]heptan-5-amineBicyclicDifferent ring size; potential CNS activity
5-Methylspiro[2.3]hexaneNon-aminoLacks the amine group; primarily studied for physical properties
1-Amino-spiro[2.3]hexaneAmino variantSimilar reactivity; explored for pharmaceutical uses
5-Benzylspiro[2.3]hexaneSubstitutedContains a benzyl group; enhanced lipophilicity

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that spirocyclic structures like methyl-spiro[2.3]hex-5-yl-amine can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent .
  • Neuropharmacology : Investigations into the interaction of this compound with neurotransmitter receptors have shown promise in modulating neurological responses, which could lead to therapeutic applications in treating neurological disorders.
  • Metabolic Pathways : Research indicates that methyl-spiro[2.3]hex-5-yl-amine may influence metabolic enzymes, potentially altering metabolic pathways relevant to conditions such as obesity and diabetes.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems:

  • Receptor Binding : The compound's structure allows it to bind effectively to various receptors, influencing cellular signaling pathways.
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways that could be beneficial in therapeutic contexts.

Q & A

(Basic) What are the standard synthetic routes for Methyl-spiro[2.3]hex-5-yl-amine hydrochloride, and what critical parameters govern yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, including reduction , amination , and acidification (e.g., HCl·EA for salt formation). For example, analogous compounds like dapoxetine hydrochloride are synthesized via a 5-step chain reaction starting with ketone intermediates, followed by etherification and amination . Key parameters include:

  • Temperature control : Critical during exothermic steps (e.g., reduction of nitro groups).
  • Catalyst selection : Use of dimethylamine for amination improves regioselectivity.
  • Acidification : HCl·EA ensures high-purity hydrochloride salt formation .

(Basic) Which analytical techniques are essential for characterizing this compound, and how are they validated?

Methodological Answer:
Core techniques include:

  • NMR spectroscopy : Confirms spirocyclic structure and substitution patterns (e.g., δ 1.29 ppm for methyl groups in spiro systems) .
  • HPLC-MS : Validates purity (>97%) and molecular weight (e.g., [M+H]+ ratios) .
  • X-ray diffraction : Resolves stereochemistry in crystalline forms .
    Validation follows pharmacopeial guidelines (e.g., USP, Ph Eur), ensuring method specificity, linearity, and robustness via spike-recovery experiments .

(Advanced) How can reaction conditions be optimized to improve yield and reduce byproducts in spirocyclic amine synthesis?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DOE) : Factorial designs evaluate variables like solvent polarity (e.g., acetonitrile vs. THF) and stoichiometry .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts alkylation efficiency in spiro ring formation .
  • In-line monitoring : FTIR tracks intermediate formation (e.g., ketone reduction to amine) to minimize over-reaction .
    Case studies show yield improvements from 70% to >95% via gradient temperature ramping and controlled reagent addition .

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for spirocyclic amines?

Methodological Answer:
Contradictions arise from dynamic stereochemistry or impurity interference . Mitigation involves:

  • Cross-validation : Compare NMR (e.g., NOESY for spatial proximity) with LC-MS/MS fragmentation patterns .
  • Chiral chromatography : Separates enantiomers that may skew MS data .
  • Degradation studies : Stress testing (heat/light) identifies labile functional groups (e.g., HCl salt dissociation) .
    For example, LC-MS at 2.67–3.17 min resolved isomeric intermediates in analogous syntheses .

(Advanced) What methodologies are recommended for impurity profiling in spirocyclic amine hydrochloride batches?

Methodological Answer:
Impurity profiling requires:

  • Reference standards : EP/JP impurities (e.g., ethylphenidate hydrochloride) calibrate HPLC retention times .
  • High-resolution MS : Identifies trace byproducts (e.g., N-oxide derivatives) via exact mass matching .
  • Forced degradation : Acid/alkali hydrolysis reveals hydrolyzable impurities (e.g., ester cleavage products) .
    A case study on methylphenidate hydrochloride detected 0.1% impurities using gradient elution (10–90% acetonitrile) .

(Basic) What stability considerations are critical for storing this compound?

Methodological Answer:
Stability depends on:

  • Moisture control : Hydrochloride salts are hygroscopic; store under nitrogen with desiccants .
  • Temperature : Long-term stability studies at 25°C/60% RH show <5% degradation over 24 months .
  • Light protection : Amber vials prevent photolytic cleavage of spiro rings .
    Accelerated testing (40°C/75% RH) predicts shelf life via Arrhenius modeling .

(Advanced) How can computational modeling aid in predicting spirocyclic amine reactivity and degradation pathways?

Methodological Answer:

  • DFT calculations : Predict transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
  • Molecular dynamics : Simulates solvent interactions affecting crystallization (e.g., chloroform vs. ethyl acetate) .
  • QSAR models : Correlate substituent effects (e.g., methoxy groups) with metabolic stability .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
  • Ventilation : Fume hoods mitigate inhalation risks during HCl gas evolution .
  • Waste disposal : Neutralize acidic byproducts before incineration .
    Safety data sheets (SDS) for analogous compounds (e.g., methoxyphenamine hydrochloride) mandate first-aid measures for accidental exposure .

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